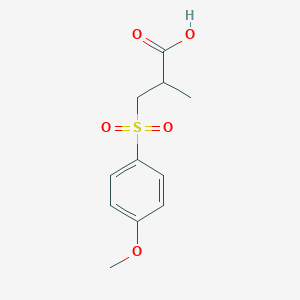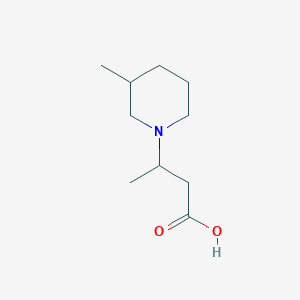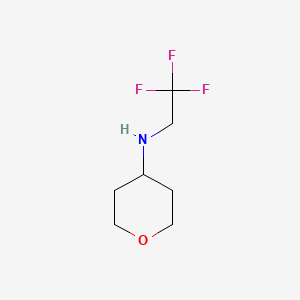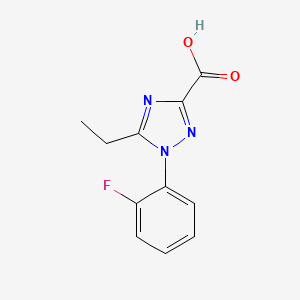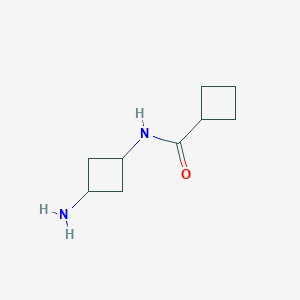
N-(3-aminocyclobutyl)cyclobutanecarboxamide
Vue d'ensemble
Description
“N-(3-aminocyclobutyl)cyclobutanecarboxamide” is a chemical compound with the formula C9H16N2O . It has a molecular weight of 168.236 g/mol .
Molecular Structure Analysis
The molecular structure of “N-(3-aminocyclobutyl)cyclobutanecarboxamide” consists of two cyclobutyl rings, one of which is substituted with an amine group and the other with a carboxamide group . This structure could potentially influence its physical and chemical properties, as well as its reactivity.Applications De Recherche Scientifique
VLA-4 Antagonism
- Research demonstrates that compounds derived from 3-aminocyclobut-2-en-1-ones, synthesized via the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, are potent antagonists of VLA-4, a protein involved in cell adhesion and migration processes in the body (Brand, de Candole, & Brown, 2003).
Synthetic Cannabinoids Differentiation
- A study on the synthesis and characterization of novel synthetic cannabinoids highlights the role of similar compounds in differentiating between various synthetic cannabinoid isomers, which is crucial for accurate identification and classification in scientific research (McLaughlin et al., 2016).
Hofmann Rearrangement and Ring Expansion
- The treatment of cyclobutanecarboxamide, a related compound, with specific reagents results in the formation of 1-pyrroline via Hofmann rearrangement, followed by a ring expansion reaction. This methodology has applications in synthesizing complex organic compounds, including 2,3-dihydro-1H-pyrollo[2,1-a]isoquinolinium salts (Huang et al., 2016).
Tumor Detection Using PET Ligands
- Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) was conducted to evaluate the uptake of these radiolabeled amino acids in rodent models of brain tumors, showcasing their potential as PET ligands for tumor detection (Martarello et al., 2002).
Synthesis of Stereoselective Compounds
- Research on the Pd-catalyzed highly diastereoselective double C-H activation and direct bis-arylation of methylene C(sp(3))-H bonds of cyclobutanecarboxamides has led to the synthesis of novel trisubstituted cyclobutanecarboxamide scaffolds with all-cis stereochemistry, indicating potential applications in stereoselective organic synthesis (Parella, Gopalakrishnan, & Babu, 2013).
Improvements in Synthesis Processes
- Studies have focused on improving the synthesis of compounds like anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), important for tumor imaging in PET scans, by enhancing stereoselectivity and suitability for large-scale preparations (McConathy et al., 2003).
C3-Symmetric Peptide Dendrimers
- The synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, which could have applications in biochemistry and materials science, has been achieved through a convergent approach (Gutiérrez-Abad, Illa, & Ortuño, 2010).
Conformational Properties Study
- Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, aiding in understanding its backbone flexibility and stability in different environments (Casanovas, Zanuy, Nussinov, & Alemán, 2006).
Fused-Ring System Synthesis
- Aminocyclobutanes and eight-membered enamide rings have been synthesized from N-vinyl beta-lactams, demonstrating a pathway for constructing complex fused heterocycles and offering applications in organic and medicinal chemistry (Cheung & Yudin, 2010).
Bidentate Directing Group for C-H Activation
- 4-Amino-2,1,3-benzothiadiazole (ABTD) has been identified as a new bidentate directing group for Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamide systems, crucial in the development of selective and potent inhibitors for various biochemical applications (Reddy, Bisht, Parella, & Babu, 2016).
Asymmetric Intramolecular Cyclobutane Formation
- Research into the photochemical reactions of certain quinolonecarboxamides has led to the synthesis of chiral cyclobutanes with high enantiomeric excess, a significant contribution to the field of asymmetric synthesis (Yagishita, Sakamoto, Mino, & Fujita, 2011).
Propriétés
IUPAC Name |
N-(3-aminocyclobutyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7-4-8(5-7)11-9(12)6-2-1-3-6/h6-8H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFGFEYCQNCOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminocyclobutyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



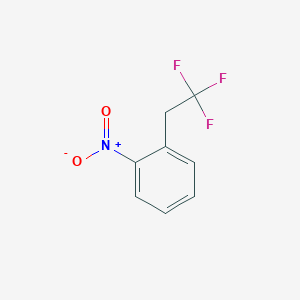
![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
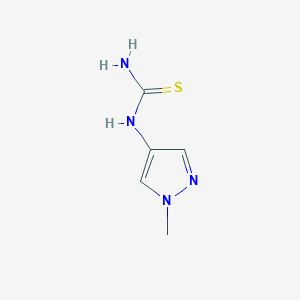
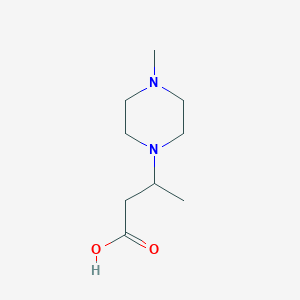
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
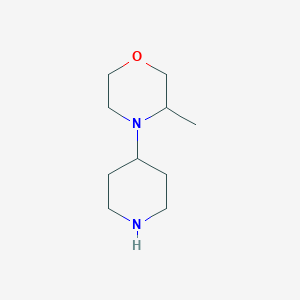
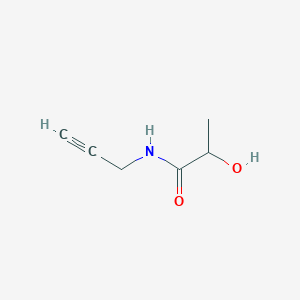
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
